(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 2,4-difluorophenyl side chain. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The 2,4-difluorophenyl substituent confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
(2R)-3-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGJWYZYONGDV-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680171 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,4-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217820-78-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,4-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the fluoren-9-ylmethoxy group One common approach is to react fluoren-9-ylmethanol with a suitable carbonylating agent under controlled conditions to form the carbonyl-protected intermediate
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases related to inflammation or metabolic disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorination Patterns
- This compound is used in R&D for peptide synthesis .
- (S)-2-((Fmoc)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic Acid: Extensive fluorination enhances electronegativity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Halogen-Substituted Analogs
- (R)-2-((Fmoc)amino)-3-(4-chlorophenyl)propanoic Acid (CAS 142994-19-2): Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker hydrogen-bonding capacity but greater steric bulk. Molecular weight: 421.87 g/mol .
Functionalized Side Chains
- Molecular weight: 444.49 g/mol .
- (R)-2-((Fmoc)amino)-3-(3-(allyloxy)phenyl)propanoic Acid (CAS 1217835-37-4): The allyloxy group provides a site for click chemistry modifications, enabling conjugation in probe development .
Physicochemical Properties
Spectroscopic and Structural Data
- NMR Analysis: The target compound’s ¹H/¹³C NMR spectra would resemble analogs such as (R)-2-((Fmoc)amino)-3-(3-(allyloxy)phenyl)propanoic acid, with distinct shifts for fluorine atoms (e.g., ¹⁹F NMR signals near -110 to -150 ppm for aromatic fluorines) .
- Crystallography: While direct data are unavailable, SHELX software () is commonly used to refine structures of Fmoc-amino acids, highlighting the importance of fluorination patterns in crystal lattice formation .
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, commonly referred to as Fmoc-Difluoro-Amino Acid, is a complex organic compound that plays a significant role in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorophenyl moiety, positions it as an important building block in peptide synthesis and drug design.
Structural Characteristics
The compound's structure can be summarized as follows:
- Fmoc Group : Provides stability and protection during chemical reactions.
- Difluorophenyl Moiety : Enhances biological activity through interactions with biological targets.
Biological Activity
The biological activity of this compound is primarily linked to its role in peptide synthesis. Compounds with similar structures are known to exhibit significant pharmacological activities. The following sections detail the mechanisms of action, applications, and relevant case studies.
The mechanism of action for this compound is largely dependent on its incorporation into peptides. The Fmoc group allows for selective protection of the amino group during peptide bond formation. Once incorporated into a peptide, the specific sequence and conformation determine its interaction with biological targets, such as enzymes or receptors.
- Peptide Synthesis : The compound serves as a building block in synthesizing biologically active peptides.
- Target Interaction : Peptides formed from this compound can modulate enzyme activity or receptor interactions through various non-covalent forces such as hydrogen bonding and hydrophobic interactions.
Applications in Research
The applications of this compound are diverse:
- Medicinal Chemistry : Utilized in the development of peptide-based drugs targeting specific biological pathways.
- Biological Studies : Employed in studying protein-protein interactions and enzyme-substrate dynamics.
- Chemical Synthesis : Acts as an intermediate in synthesizing complex organic molecules.
Study 1: Anticholinesterase Activity
Research has indicated that derivatives of Fmoc-protected amino acids exhibit anticholinesterase activity, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Study 2: Peptide Therapeutics
In a study focusing on peptide therapeutics, it was found that peptides synthesized using this compound demonstrated enhanced stability and bioactivity compared to traditional amino acids. These peptides showed promise in modulating immune responses .
Comparative Analysis
The following table compares this compound with other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-Fmoc-Ala | Fmoc-Ala Structure | Standard amino acid used in peptide synthesis |
| (S)-Fmoc-Phe | Fmoc-Phe Structure | Aromatic side chain enhances binding affinity |
| (R)-Fmoc-Difluoro-Ala | Fmoc-Difluoro-Ala Structure | Contains difluoro substitution for increased potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
